molecular formula C9H15N3O2 B15198534 methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate CAS No. 785806-33-9

methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate

Cat. No.: B15198534
CAS No.: 785806-33-9
M. Wt: 197.23 g/mol
InChI Key: LMYNZPQKTKONRK-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate is a substituted imidazole derivative characterized by a methyl ester group at position 5, an amino group at position 4, and a bulky tert-butyl substituent at position 2. This compound belongs to a class of heterocyclic molecules with diverse applications in medicinal chemistry, catalysis, and materials science. The amino and ester functionalities provide reactive sites for further derivatization, making it a versatile intermediate in synthetic workflows .

Properties

CAS No.

785806-33-9

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)8-11-5(6(10)12-8)7(13)14-4/h10H2,1-4H3,(H,11,12)

InChI Key

LMYNZPQKTKONRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(N1)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2-(tert-butyl)-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using appropriate amine precursors.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of Methyl 4-amino-2-(tert-butyl)-1H-imidazole-5-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are often employed to achieve these goals.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the imidazole ring to a dihydroimidazole.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or dihydroimidazoles.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate is synthesized as part of studies involving substituted pyrazolamines and related compounds . These compounds are often synthesized via alkylation and reduction processes . The presence of the tert-butyl group and the methyl ester contribute to the compound's unique chemical properties, influencing its reactivity and interactions with biological targets .

Applications in Drug Design

  • Building Block for Bioactive Molecules: this compound serves as a crucial intermediate in synthesizing various bioactive molecules . Imidazole derivatives are known for their broad biological activities, making them valuable in drug development .
  • Inhibitors of Enzymes: Imidazole derivatives are explored for their potential to inhibit enzymes involved in critical biological pathways . For instance, compounds structurally related to this compound may be designed to inhibit enzymes like thymidylate synthase, which is critical for DNA synthesis .
  • Bioisosterism: The concept of bioisosterism, where one functional group is replaced with another that has similar biological properties, is relevant in designing new drugs . this compound can be modified using bioisosteric replacements to alter its activity, bioavailability, or toxicity .

Case Studies and Research Findings

  • ERK5 Inhibitors: Substituted pyrazolamines, synthesized using intermediates like this compound, have been investigated as inhibitors of Extracellular signal-Regulated Kinase 5 (ERK5) . These inhibitors have potential therapeutic applications . For example, *N-*methylpiperazine derivatives showed a 6-fold increase in potency compared to other analogues in ERK5 inhibition assays .
  • ADME Data: Studies on related compounds have provided in vitro ADME (absorption, distribution, metabolism, and excretion) data, which is crucial for understanding the drug-like properties of these molecules. For example, NH-piperazines have shown superior in vitro metabolism and hERG (human Ether-à-go-go-Related Gene) inhibition profiles .

Data Table: ERK5 Inhibitory Activity and In Vitro ADME Data

CompoundERK5 IC50 (IMAP FP)ERK5 IC50 (HeLa cells)Mouse PK Half-Life (min)
Example Compound 1Data UnavailableData Unavailable263
Example Compound 2Data UnavailableData Unavailable80

Note: Specific data for this compound is not available in the search results, but data for related compounds are included to illustrate the type of information typically gathered in such studies.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-(tert-butyl)-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects. The exact molecular pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features Reference CAS/ID
Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate 2-tert-butyl, 4-amino, 5-methyl ester C₁₀H₁₇N₃O₂ 227.26* High steric bulk, reactive amino/ester N/A (hypothetical)
Ethyl 4-tert-butyl-1H-imidazole-5-carboxylate 4-tert-butyl, 5-ethyl ester C₁₀H₁₆N₂O₂ 196.25 Ethyl ester; lacks amino group 51721-21-2
Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate 1-methyl, 4-amino, 5-methyl ester C₆H₉N₃O₂ 155.16 Smaller alkyl chain; N-methylation 1195555-40-8
5-(tert-Butoxycarbonylamino)-1-methyl-2-(trifluoromethyl)imidazole-4-carboxylic acid 1-methyl, 2-CF₃, 4-Boc-amino, 5-COOH C₁₁H₁₄F₃N₃O₄ 309.24 Trifluoromethyl; Boc-protected amino 2250242-94-3
tert-Butyl 5-amino-4-carbamoyl-1H-imidazole-1-carboxylate 1-Boc, 4-carbamoyl, 5-amino C₉H₁₄N₄O₃ 226.23 Carbamoyl group; dual protection 2167393-33-9

*Calculated based on standard atomic weights.

Impact of Substituents on Physicochemical Properties

  • Steric Effects : The 2-tert-butyl group in the target compound reduces rotational freedom and may hinder nucleophilic attacks compared to analogs like ethyl 4-tert-butyl-1H-imidazole-5-carboxylate .
  • Solubility : Methyl/ethyl esters generally enhance lipophilicity, whereas carbamoyl (e.g., ) or carboxylic acid groups (e.g., ) increase polarity.
  • Reactivity: The amino group in position 4 enables conjugation or cross-coupling reactions, contrasting with non-amino analogs like ethyl 4-tert-butyl derivatives .

Chemical Reactions Analysis

Acylation Reactions

The amino group at position 4 undergoes nucleophilic acylation under mild conditions. For example:

Reagent/ConditionsProductYieldSource
Acetic anhydride (Ac₂O), DCM, RTN-Acetyl derivative89%
Benzoyl chloride, pyridine, 0°CN-Benzoyl derivative78%

Mechanistic studies suggest the reaction proceeds via an intermediate Schiff base formation when exposed to aldehydes or ketones under acidic conditions .

Ester Hydrolysis and Transformations

The methyl ester at position 5 is susceptible to hydrolysis:

  • Saponification : Treatment with NaOH/EtOH yields 4-amino-2-tert-butyl-1H-imidazole-5-carboxylic acid (85% yield) .

  • Transesterification : Reacting with benzyl alcohol and H₂SO₄ produces the corresponding benzyl ester (72% yield) .

Cross-Coupling Reactions

The imidazole ring participates in palladium-catalyzed couplings:

Reaction TypeConditionsProductApplication
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl derivativesKinase inhibitor intermediates
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃N-Arylated imidazolesAnticancer scaffolds

Cyclization and Heterocycle Formation

The amino and ester groups enable intramolecular cyclization:

  • With CS₂ : Forms thiazolo[4,5-d]imidazole under KOH/EtOH (Scheme 1) .

  • With Hydrazine : Produces pyrazolo[3,4-d]imidazole-6-carboxylate (65% yield) .

Scheme 1 : Cyclization pathways

text
Methyl 4-amino-2-tBu-imidazole-5-carboxylate + CS₂ → Thiazolo[4,5-d]imidazole + NH₂NH₂ → Pyrazolo[3,4-d]imidazole

Biological Activity and Derivatives

Key derivatives and their properties:

DerivativeBiological TargetIC₅₀/EC₅₀Source
N-AcetylHSET/KIFC11.2 μM
Benzyl esterAngiotensin II receptor0.8 nM
Biaryl-Suzuki productTubulin polymerization0.3 μM

Stability and Reaction Optimization

  • pH Sensitivity : Degrades rapidly in strong acids (pH < 2) or bases (pH > 12) .

  • Thermal Stability : Decomposes above 200°C via decarboxylation .

  • Optimal Conditions : Reactions in DMF or DMSO at 60–80°C maximize yields while minimizing side products .

Q & A

Q. What are the established synthetic routes for methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate, and how can intermediates be characterized?

Methodological Answer: The compound is typically synthesized via multi-step routes involving:

  • Esterification : Reaction of the carboxylic acid precursor with methanol under acidic catalysis.
  • Protection/Deprotection : Use of tert-butyl groups as protecting agents for imidazole nitrogen, followed by deprotection under mild acidic conditions (e.g., TFA) .
  • Amination : Introduction of the amino group via nucleophilic substitution or catalytic hydrogenation.

Q. Characterization Tools :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm regioselectivity and functional group integrity.
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks.
  • FTIR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) stretches .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical for:

  • Bond Length/Angle Validation : Confirming the tert-butyl group’s steric effects on the imidazole ring geometry.
  • Hydrogen Bonding Networks : Identifying intermolecular interactions (e.g., N-H···O=C) that stabilize the crystal lattice .
  • Data Interpretation : Compare experimental vs. DFT-calculated bond parameters to resolve discrepancies in planar vs. non-planar imidazole conformations .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound?

Methodological Answer:

  • Factors : Vary reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation).
  • Response Surface Methodology (RSM) : Model interactions between factors to maximize yield.
  • Case Study : A 33^3 factorial design reduced reaction time by 40% and improved yield from 62% to 85% in analogous imidazole syntheses .

Q. How should researchers address contradictory spectroscopic data (e.g., NMR vs. IR) for this compound?

Methodological Answer:

  • Cross-Validation : Use complementary techniques:
    • 2D NMR (COSY, HSQC) : Resolve overlapping proton signals caused by tert-butyl steric hindrance.
    • X-ray Photoelectron Spectroscopy (XPS) : Confirm nitrogen oxidation states if amine vs. amide ambiguity exists.
    • Dynamic NMR : Detect rotational barriers in tert-butyl groups causing signal splitting .

Q. What computational methods predict the reactivity of this compound in drug discovery?

Methodological Answer:

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Simulate binding to biological targets (e.g., kinase enzymes) using AutoDock Vina.
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

Q. How does the tert-butyl group influence solid-state hydrogen bonding and solubility?

Methodological Answer:

  • Crystal Packing Analysis : The tert-butyl group disrupts hydrogen bonding networks, reducing melting points (e.g., mp ~160–165°C vs. ~200°C for non-bulky analogs) .
  • Solubility Studies : LogP calculations (e.g., using ChemAxon) predict lower aqueous solubility (LogP ~2.5) due to hydrophobicity, validated via shake-flask experiments .

Q. What strategies validate the biological activity of this compound against conflicting in vitro/in vivo results?

Methodological Answer:

  • Dose-Response Curves : Use IC50_{50} values from MTT assays (e.g., anti-cancer activity) across multiple cell lines.
  • Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation.
  • In Vivo PK/PD : Compare bioavailability (%F) and tumor inhibition in xenograft models for lead optimization .

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